Cas no 2680867-06-3 (benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate)

benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate
- EN300-28293890
- 2680867-06-3
-
- Inchi: 1S/C15H16N2O4S/c1-11-7-8-13(14(9-11)22(16,19)20)17-15(18)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)
- InChI Key: YJRYZKPFVPFHRJ-UHFFFAOYSA-N
- SMILES: S(C1C=C(C)C=CC=1NC(=O)OCC1C=CC=CC=1)(N)(=O)=O
Computed Properties
- Exact Mass: 320.08307817g/mol
- Monoisotopic Mass: 320.08307817g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 468
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107Ų
- XLogP3: 2.3
benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28293890-0.5g |
benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate |
2680867-06-3 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28293890-1.0g |
benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate |
2680867-06-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28293890-10.0g |
benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate |
2680867-06-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28293890-0.25g |
benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate |
2680867-06-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28293890-2.5g |
benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate |
2680867-06-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28293890-0.1g |
benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate |
2680867-06-3 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28293890-5g |
benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate |
2680867-06-3 | 5g |
$3520.0 | 2023-09-08 | ||
Enamine | EN300-28293890-0.05g |
benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate |
2680867-06-3 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28293890-5.0g |
benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate |
2680867-06-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28293890-10g |
benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate |
2680867-06-3 | 10g |
$5221.0 | 2023-09-08 |
benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate Related Literature
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
Additional information on benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate
Benzyl N-(4-Methyl-2-sulfamoylphenyl)carbamate (CAS No. 2680867-06-3): A Comprehensive Overview
Benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate (CAS No. 2680867-06-3) is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. This carbamate derivative features a unique molecular structure combining a benzyl group, sulfamoyl moiety, and methyl-substituted phenyl ring, making it particularly interesting for drug discovery applications.
The compound's chemical properties include moderate water solubility due to its polar sulfamoyl group, while the benzyl carbamate portion contributes to its lipophilic character. This balanced hydrophilic-lipophilic profile makes it valuable for formulation development. Recent studies suggest potential applications in enzyme inhibition, particularly targeting carbonic anhydrases, which are hot topics in current cancer research and diabetes treatment development.
In the pharmaceutical industry, researchers are particularly interested in benzyl carbamate derivatives like this compound for their potential as prodrug candidates. The presence of both sulfonamide and carbamate functional groups in one molecule offers multiple sites for structure-activity relationship (SAR) studies. This aligns with current trends in precision medicine and targeted drug delivery systems that dominate pharmaceutical research discussions.
The synthesis of benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate typically involves multi-step organic reactions starting from 4-methyl-2-sulfamoylbenzoic acid derivatives. Process optimization for this compound has been a focus area, especially considering the growing demand for cost-effective synthetic routes in API manufacturing. Analytical characterization commonly employs HPLC-MS and NMR spectroscopy, techniques that are standard in modern quality control protocols.
From a market perspective, the demand for specialized carbamate compounds has been steadily increasing, driven by their versatility in medicinal chemistry. The unique structure of CAS 2680867-06-3 positions it well for potential applications in developing new therapeutic agents, particularly in areas like neurodegenerative diseases and metabolic disorders - both trending topics in medical research. However, comprehensive toxicological studies and clinical trials would be necessary before any therapeutic application.
In material science applications, this compound's molecular architecture suggests potential use in developing specialty polymers or coating materials. The sulfamoyl group could impart interesting solubility characteristics, while the aromatic system might contribute to thermal stability. These properties align with current industry needs for high-performance materials in electronics and aerospace sectors.
For researchers working with benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate, proper storage conditions are essential to maintain stability. Recommended practices include protection from moisture and storage at controlled temperatures, similar to handling protocols for many pharmaceutical intermediates. These handling requirements reflect broader industry standards for compound preservation and sample integrity.
The future outlook for CAS 2680867-06-3 appears promising, particularly as drug discovery approaches continue evolving toward fragment-based drug design and multi-target directed ligands. Its dual functional group presentation makes it an attractive scaffold for medicinal chemistry optimization. Additionally, the growing interest in repurposing existing compounds for new therapeutic indications could further elevate its research significance.
From an intellectual property perspective, novel derivatives of benzyl carbamate sulfonamides continue to be patented, indicating sustained commercial interest. The specific substitution pattern in 2680867-06-3 offers opportunities for patent differentiation in pharmaceutical development, a crucial consideration in today's competitive drug discovery landscape.
Environmental considerations for benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate should follow standard protocols for organic compound disposal. While not classified as hazardous, proper waste management practices are recommended, consistent with green chemistry principles that are increasingly important in chemical research and manufacturing.
In analytical applications, this compound's distinct UV absorption characteristics and mass spectral fragmentation pattern make it potentially useful as a reference standard or analytical marker. These applications are particularly relevant given the pharmaceutical industry's growing emphasis on impurity profiling and method validation.
The pricing and availability of benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate vary depending on purity requirements and quantity. Current market data shows it's primarily available through specialty chemical suppliers catering to research institutions and pharmaceutical developers. The compound's niche application potential means it typically commands premium pricing compared to more common chemical intermediates.
Looking ahead, the scientific community anticipates continued exploration of carbamate-sulfonamide hybrids like 2680867-06-3. Their unique pharmacophore combination addresses current challenges in drug design, particularly in achieving optimal target selectivity and metabolic stability. These factors position such compounds at the forefront of contemporary medicinal chemistry research.
2680867-06-3 (benzyl N-(4-methyl-2-sulfamoylphenyl)carbamate) Related Products
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1174132-74-1(3-Bromo-1H-pyrazole)




